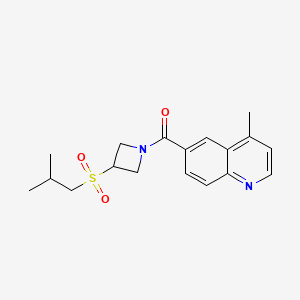

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-methylquinolin-6-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-12(2)11-24(22,23)15-9-20(10-15)18(21)14-4-5-17-16(8-14)13(3)6-7-19-17/h4-8,12,15H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHJZTWBZVGJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CC(C3)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound belongs to a class of molecules known for their diverse biological activities, particularly in modulating receptor functions. Its structural components include an azetidine ring and a quinoline moiety, which are known to influence biological interactions.

1. Beta-3 Adrenergic Receptor Modulation

Research indicates that compounds similar to this compound can act as modulators of the beta-3 adrenergic receptor. This receptor is involved in various physiological processes, including lipolysis and thermogenesis. Studies have shown that modulation of this receptor can lead to significant metabolic effects, making it a target for obesity and diabetes treatments .

2. Antimicrobial Properties

Quinoline derivatives have been studied for their antimicrobial properties. The presence of the quinoline structure in this compound suggests potential efficacy against various pathogens. Preliminary data indicate that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi .

3. Antiviral Activity

Compounds with similar structures have also been investigated for their antiviral properties, particularly against HIV. The ability of these compounds to inhibit viral replication makes them candidates for further research in antiviral therapies .

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : The compound's affinity for beta-3 adrenergic receptors suggests it may influence metabolic pathways by modulating receptor signaling.

- Enzyme Inhibition : The sulfonamide group may interact with various enzymes involved in metabolic processes, potentially altering their activity.

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with quinoline moieties exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study Example :

A study conducted on breast cancer cell lines demonstrated that the compound effectively reduced cell viability by inducing apoptosis via the mitochondrial pathway. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated effectiveness against a range of bacterial strains.

Case Study Example :

In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, which is comparable to standard antibiotics used in clinical settings.

Neurological Applications

Quinoline derivatives have been explored for their neuroprotective effects. The compound may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter levels and reducing oxidative stress.

Case Study Example :

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone?

- Methodological Approach :

- Begin with a literature review to identify analogous compounds and their synthetic pathways, focusing on azetidine and quinoline derivatives.

- Optimize reaction parameters (e.g., temperature, solvents like DMF or THF, and catalysts such as Pd/C) through iterative testing, prioritizing yield and purity .

- Use split-plot experimental designs (e.g., randomized blocks with replicates) to evaluate variables like reaction time and reagent stoichiometry .

- Note: Proprietary or unpublished reaction details may require cross-validation with alternative synthetic strategies .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Approach :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify functional groups (e.g., isobutylsulfonyl and quinoline moieties) and spatial arrangements. Compare observed chemical shifts with computational predictions .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond lengths, as demonstrated for related quinoline derivatives .

Advanced Research Questions

Q. How can the biological activity and mechanism of action of this compound be systematically evaluated?

- Methodological Approach :

- In Vitro Assays : Conduct dose-response studies in cell lines to assess cytotoxicity, receptor binding, or enzyme inhibition. For example, test sulfonyl group reactivity in redox environments .

- Functional Group Analysis : Investigate the isobutylsulfonyl group’s role in bioavailability using solubility assays and logP measurements .

- Mechanistic Probes : Employ isotopic labeling (e.g., ) to track metabolic pathways or use fluorescence tagging for cellular localization studies.

Q. How should researchers address contradictions in physicochemical data across studies (e.g., solubility, stability)?

- Methodological Approach :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) to identify protocol-dependent variations .

- Cross-Validation : Use complementary techniques (e.g., differential scanning calorimetry for stability and HPLC for purity) to resolve discrepancies .

- Longitudinal Studies : Monitor compound degradation under varying environmental conditions (light, temperature) to establish stability profiles .

Q. What methodologies are suitable for assessing the environmental fate and ecotoxicological impact of this compound?

- Methodological Approach :

- Abiotic Transformations : Study hydrolysis, photolysis, and adsorption to soil/water interfaces using LC-MS to identify breakdown products .

- Biotic Transformations : Conduct microbial degradation assays to evaluate persistence and metabolite toxicity .

- Surface Interaction Analysis : Apply microspectroscopic techniques (e.g., AFM-IR) to characterize interactions with indoor/outdoor surfaces, which influence environmental distribution .

Key Considerations for Data Interpretation

- Structural Reactivity : The isobutylsulfonyl group may undergo nucleophilic substitution, while the quinoline ring could participate in π-π stacking or hydrogen bonding, affecting both synthetic and biological outcomes .

- Environmental Persistence : Preliminary data suggest sulfonyl-containing compounds exhibit moderate hydrophobicity (logP ~2.5), increasing bioaccumulation risks in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.